molecular formula C14H12N2O B325776 2-(Benzylideneamino)benzamide

2-(Benzylideneamino)benzamide

Cat. No.: B325776
M. Wt: 224.26 g/mol
InChI Key: WTYSPZVEJRBEAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylideneamino)benzamide is a benzamide derivative characterized by a benzylideneamino group (-N=CH-C₆H₅) attached to the second position of the benzamide scaffold. This compound serves as a key structural motif in medicinal chemistry due to its ability to interact with biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions. Recent studies highlight its role in targeting enzyme complexes, such as the Plasmodium falciparum aldolase–TRAP complex, where derivatives of this scaffold inhibit parasite motility and host cell invasion .

Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

2-(benzylideneamino)benzamide

InChI

InChI=1S/C14H12N2O/c15-14(17)12-8-4-5-9-13(12)16-10-11-6-2-1-3-7-11/h1-10H,(H2,15,17)

InChI Key

WTYSPZVEJRBEAA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C=NC2=CC=CC=C2C(=O)N

Canonical SMILES

C1=CC=C(C=C1)C=NC2=CC=CC=C2C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Antiparasitic Activity

  • This compound derivatives (e.g., compounds 24 and 42) demonstrated potent inhibition of P. falciparum motility (IC₅₀ < 1 µM) and reduced liver cell invasion by >70% in vitro .
  • Comparatively, 2-azetidinone benzamides showed moderate activity against Plasmodium spp. (IC₅₀: 10–50 µM), with compound 17 exhibiting specificity for breast cancer cells (MCF7) .

Anticancer and Epigenetic Modulation

  • MS-275 , a benzamide-based histone deacetylase (HDAC) inhibitor, achieved IC₅₀ values of 2–50 µM, with antitumor efficacy in vivo .
  • Sigma receptor-targeting benzamides (e.g., [¹²⁵I]PIMBA) showed high tumor uptake in prostate xenografts (Bₘₐₓ: 1,800 fmol/mg protein) and inhibited colony formation in DU-145 cells .

Anti-inflammatory and Analgesic Effects

  • N-Benzimidazol-1-yl methyl-benzamides (e.g., 3a , 3e ) reduced inflammation by 60–70% at 100 mg/kg (oral) with minimal gastric toxicity, attributed to chloro/bromo substituents enhancing target binding .

Structure-Activity Relationship (SAR) Analysis

  • Substituent Position: 2'-Amino/hydroxy groups (e.g., MS-275) are critical for HDAC inhibition, while 3' or 4' bulky groups reduce activity . Halogen substituents (Cl, Br) on benzamide rings enhance anti-inflammatory and antimicrobial potency .
  • Scaffold Rigidity: The imine group in this compound stabilizes binding to the PfAldolase–TRAP complex, unlike flexible alkylamino analogs .
  • Electronic Effects :
    • Thiophene-containing benzamides exhibit altered electron distribution, improving solubility and target engagement .

Data Tables Summarizing Key Findings

Table 2: Structural Impact on Activity

Modification Effect on Activity Example Compound
2'-Amino substitution ↑ HDAC inhibition via zinc chelation MS-275
Halogenation (Cl/Br) ↑ Antimicrobial/anti-inflammatory activity 3a, 3e ; 4
Imine group (C=N) ↑ Binding rigidity to enzyme complexes Compound 24

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